molecular formula C7H6BrN3 B3026601 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1024741-95-4

4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Cat. No. B3026601
CAS RN: 1024741-95-4
M. Wt: 212.05
InChI Key: RMCHLDIYKXARCT-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.055 . It is used for proteomics research .


Synthesis Analysis

The synthesis of triazolo[1,5-a]pyridine derivatives has been reported in various studies . For instance, one study described the synthesis of triazolo[4,3-a]quinoxaline derivatives via aromatic nucleophilic substitution . Another review summarized the synthetic methods of triazole compounds from various nitrogen sources .


Molecular Structure Analysis

Triazole compounds, including 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazole compounds, including 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, have been used in various chemical reactions . For example, they have been used in the synthesis of various pharmaceuticals and biologically important compounds .

Scientific Research Applications

Chemical Sensors and Chemosensors

The triazolopyridine–pyridine nucleus of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (referred to as TPT) exhibits fluorescent properties. Researchers have explored its potential as a chemosensor for metal ions. Notably, the Zn²⁺-TPT complex demonstrates efficient chemosensing capabilities .

Antiproliferative Activities in Cancer Research

The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a novel heterocyclic system, involves 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine. Researchers have tested compounds derived from this system for antiproliferative activities against various human cancer cell lines, particularly gynecological cancers .

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridine

In metal-free synthesis, 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine plays a crucial role. A microwave-mediated cascade reaction between enaminonitriles and benzohydrazides leads to the formation of 1,2,4-triazolo[1,5-a]pyridine. This synthetic pathway is valuable for drug discovery and organic chemistry research .

Proteomics Research

Santa Cruz Biotechnology offers 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine as a product for proteomics research. Its applications in proteomics may include protein labeling, affinity purification, or studying protein–protein interactions .

Biochemical Studies

Researchers have explored the reactivity of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine in various biochemical contexts. Investigating its interactions with biomolecules, enzymes, or receptors can provide insights into biological processes .

Future Directions

The future directions for research on 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of new drug candidates .

properties

IUPAC Name

4-bromo-3-methyltriazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-7-6(8)3-2-4-11(7)10-9-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCHLDIYKXARCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=CN2N=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679435
Record name 4-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1024741-95-4
Record name 4-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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